2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and versatile chemical properties.
Scientific Research Applications
2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyridine ring introduction: The pyridine moiety can be introduced via nucleophilic substitution reactions.
Acetamide linkage formation: This involves the reaction of the benzimidazole derivative with acetic anhydride or acetyl chloride in the presence of a base.
Trifluoromethoxyphenyl group attachment: This step typically involves a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their diverse biological activities.
Benzimidazole derivatives: These compounds are widely studied for their pharmacological properties.
Uniqueness
2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
2-(2-pyridin-2-ylbenzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)30-15-10-8-14(9-11-15)26-19(29)13-28-18-7-2-1-5-16(18)27-20(28)17-6-3-4-12-25-17/h1-12H,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKPBVMTGNVYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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